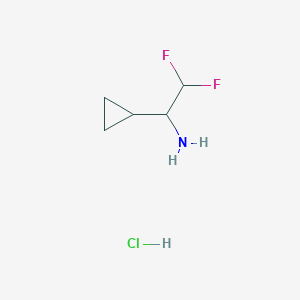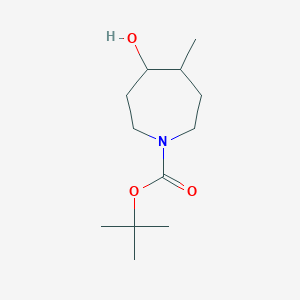
2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
Overview
Description
“2-(3-Fluoropyridin-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 149488-79-9 . It has a molecular weight of 140.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-Fluoropyridin-2-yl)ethan-1-amine” is provided , which can be used to generate its molecular structure.Physical And Chemical Properties Analysis
“2-(3-Fluoropyridin-2-yl)ethan-1-amine” is a liquid at room temperature .Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds with amino- and hydroxy-substituted cyclic amino groups have shown promising antibacterial activity. For example, the synthesis and antibacterial screening of pyridonecarboxylic acids as analogues revealed that certain compounds exhibited significant activity, meriting further biological study. This suggests potential applications in developing new antibacterial agents (Egawa et al., 1984).
Chemoselective Functionalization
Chemoselective amination of fluoropyridines has been described, offering exclusive substitution products under specific conditions. This chemoselectivity is crucial for synthesizing complex molecules with precise functional group placement, indicating utility in organic synthesis and drug development (Stroup et al., 2007).
Nucleophilic Substitution Reactions
The efficient synthesis of 2-aminopyridine derivatives from fluoropyridines and acetamidine hydrochloride under catalyst-free conditions demonstrates high yield and chemoselectivity. This methodology could be applied to synthesize a wide range of N-heterocyclic compounds, useful in pharmaceuticals and materials science (Li et al., 2018).
Luminescent Materials
Studies on gold(I) complexes with isocyanide and carbene ligands reveal intramolecular versus intermolecular hydrogen-bonding interactions affecting their luminescent properties. These findings have implications for the development of new luminescent materials for sensing and imaging applications (Bartolomé et al., 2008).
Fluorination Techniques
Selective fluorination of pyridine derivatives in aqueous solution highlights a method giving fluorinated pyridines with high regioselectivity. This approach could be instrumental in synthesizing fluorinated compounds for pharmaceutical and agrochemical purposes, where fluorine's presence often modulates biological activity (Zhou et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyridine. It is often used as a precursor to agrochemicals and pharmaceuticals
Mode of Action
It’s known that fluorinated pyridines can undergo heterolytic c2-h bond cleavage under basic conditions to form carbenes, which can then eliminate fluoride ions to give cations . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Analysis
Biochemical Properties
2-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate or inhibitor for certain enzymes, thereby modulating their catalytic activity. The nature of these interactions often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to the target biomolecule .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can affect metabolic processes by interacting with enzymes involved in metabolic pathways, thereby altering the levels of metabolites and the overall metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c8-6-2-1-5-10-7(6)3-4-9;;/h1-2,5H,3-4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGAGVXIMBJXKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCN)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Aminoethanesulfonyl)ethyl]benzene hydrochloride](/img/structure/B1381526.png)

![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)


![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1381536.png)

![5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381542.png)
![2-(Bromomethyl)-6-methyl-1H-benzo[d]imidazole](/img/structure/B1381544.png)



